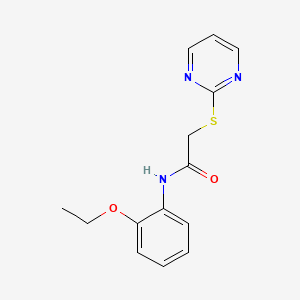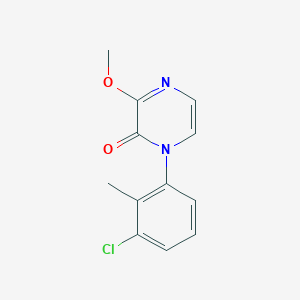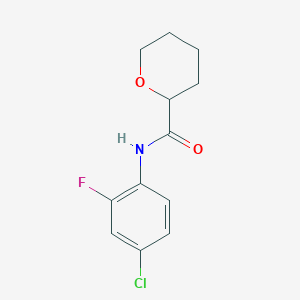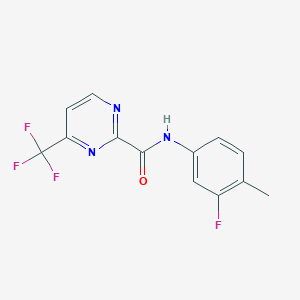![molecular formula C16H23N5OS B15115492 4-Ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B15115492.png)
4-Ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine core substituted with various functional groups, including an ethyl group, a piperazine ring, and an oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the substituents sequentially. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced to an oxazoline using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Oxazoline derivatives
Substitution: Alkylated or acylated piperazine derivatives
Applications De Recherche Scientifique
4-Ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine: shares similarities with other heterocyclic compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H23N5OS |
|---|---|
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
3-[[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C16H23N5OS/c1-4-13-10-15(18-16(17-13)23-3)21-7-5-20(6-8-21)11-14-9-12(2)22-19-14/h9-10H,4-8,11H2,1-3H3 |
Clé InChI |
VCKIFDUKBAUCIT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)CC3=NOC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B15115418.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidine](/img/structure/B15115419.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B15115420.png)
![3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B15115428.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15115443.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15115444.png)

![3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B15115451.png)
![4-(Difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15115457.png)
![2-(4-chlorophenoxy)-2-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B15115460.png)

![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15115471.png)

